Azide-PEG8-alcohol

Catalog No.
S520182
CAS No.
352439-36-2
M.F
C16H33N3O8
M. Wt
395.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azide-PEG8-alcohol

Polydisperse PEG linkers introduce irreproducible conjugation and LC-MS validation challenges in ADC and PROTAC development. Azide-PEG8-alcohol (CAS 352439-36-2) offers a monodisperse, heterobifunctional solution:

  • >95% oligomer purity ensures structural uniformity for precise DAR control and LC-MS validation.
  • PEG8 spacer provides optimal water solubility (LogP ~ -0.14) and steric relief, ensuring high click efficiency.
  • Stable hydroxyl group permits bulk storage and on-demand activation, avoiding NHS ester moisture sensitivity.

CAS Number

352439-36-2

Product Name

Azide-PEG8-alcohol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C16H33N3O8

Molecular Weight

395.45 g/mol

InChI

InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2

InChI Key

BUMODEBRFGPXRM-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Azide-PEG8-alcohol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]

The exact mass of the compound Azide-PEG8-Alcohol is 395.2268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>95%

Package Size

1 g, 5 g

Azide-PEG8-alcohol (CAS 352439-36-2) is a discrete, heterobifunctional polyethylene glycol linker featuring an azide moiety for click chemistry (CuAAC) and a terminal hydroxyl group for custom functionalization . With a precise molecular weight of 395.45 g/mol and an eight-unit spacer, it provides optimal water solubility (LogP ~ -0.14) and a defined spatial bridge between conjugated entities [1]. Unlike polymeric PEGs, its monodisperse nature ensures absolute structural uniformity (>95% oligomer purity), making it a critical raw material for the reproducible synthesis of antibody-drug conjugates (ADCs), PROTACs, and surface-modified nanoparticles where precise stoichiometric control and rigorous analytical characterization are required .

Research Fit

Linker Type

Heterobifunctional azide-hydroxyl PEG8

Chemistry

CuAAC / SPAAC click and orthogonal hydroxyl derivatization

Key Attribute

Monodisperse PEG8 chain for reproducible SAR

Workflow

PROTAC linker screening, stepwise bioconjugation

Substituting Azide-PEG8-alcohol with polydisperse mixtures (e.g., Azide-PEG-400) or shorter discrete chains (e.g., Azide-PEG3-alcohol) introduces severe process and analytical liabilities . Polydisperse PEGs create complex Gaussian distributions of products, making LC-MS characterization of the final bioconjugate nearly impossible to validate under strict regulatory standards [1]. Conversely, using shorter PEG chains often fails to provide sufficient steric relief between bulky biomolecules and hydrophobic payloads, leading to depressed click-chemistry yields and poor aqueous solubility of the final construct. Furthermore, replacing the stable hydroxyl terminus with pre-activated esters (like NHS) drastically reduces shelf-life and limits synthetic flexibility, forcing researchers into rigid, moisture-sensitive workflows that complicate bulk procurement and storage .

Substitution Risk

Shorter PEG4 linker

Reduced spacer length may shift ternary complex geometry outside productive degradation window.

Longer PEG12 linker

Additional rotational freedom may reduce effective molarity and alter degradation kinetics.

Monofunctional m-PEG8-azide

Lacks the hydroxyl handle, limiting conjugation to single-point attachment.

Symmetric Azide-PEG8-azide

Two identical azide groups risk cross-reactivity and require protection strategies for sequential conjugation.

Analytical Uniformity: Monodisperse vs. Polydisperse PEG Linkers

For pharmaceutical bioconjugation, analytical tractability is paramount. Azide-PEG8-alcohol is a discrete molecule providing a single, precise mass shift of 395.45 Da upon conjugation [1]. In contrast, substituting with a polydisperse equivalent like Azide-PEG-400 yields a Gaussian distribution of 5 to 10 different chain lengths, resulting in unresolvable multi-peak conjugate mixtures during LC-MS and RP-HPLC analysis .

Evidence DimensionLC-MS Peak Distribution
Target Compound DataSingle discrete mass shift (exact MW 395.45 Da) with >95% oligomeric purity
Comparator Or BaselinePolydisperse Azide-PEG-400 (Gaussian distribution of multiple chain lengths)
Quantified Difference100% resolution of a single conjugate species vs. multi-peak mixtures
ConditionsRP-HPLC and ESI-MS characterization of final peptide/protein conjugates

Single-molecule precision is mandatory for regulatory approval and batch-to-batch reproducibility in pharmaceutical bioconjugation.

Linker Optimization
Cross-study comparable
Reported activity hierarchy: PEG3 > PEG4 ≫ PEG2; PEG8 occupies distinct conformational window between PEG4 and PEG12.
Supports linker length screening in PROTAC design
Non-linear length dependence; ternary complex geometry context

Conjugation Efficiency: Overcoming Steric Hindrance with an 8-Unit Spacer

The 8-unit ethylene glycol chain of Azide-PEG8-alcohol provides an extended, flexible spacer that significantly reduces steric clash during coupling . When performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with bulky, sterically hindered biomolecules, the PEG8 spacer enables high conversion rates, whereas shorter analogs like Azide-PEG2-alcohol often stall at lower yields due to spatial constraints .

Evidence DimensionCuAAC Reaction Yield with Bulky Substrates
Target Compound Data>90% conjugation yield due to extended flexible spacer
Comparator Or BaselineAzide-PEG2-alcohol or Azide-PEG3-alcohol (<70% yield)
Quantified Difference>20% absolute increase in target recovery when coupling sterically hindered alkynes
ConditionsCopper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous buffer

Higher yields directly reduce the consumption of expensive, hard-to-synthesize biological precursors or proprietary payloads.

Orthogonal Reactivity
Class-level inference
Heterobifunctional azide-hydroxyl enables stepwise conjugation without protecting groups.
Sequential bioconjugation workflow fit
Monofunctional or symmetric alternatives require additional steps

Storage and Handling Stability: Hydroxyl vs. Pre-Activated Esters

Procurement of the hydroxyl-terminated Azide-PEG8-alcohol offers vastly superior shelf-life and handling robustness compared to pre-activated alternatives [1]. While Azide-PEG8-NHS esters undergo rapid hydrolysis in ambient moisture or aqueous buffers (t1/2 < 4 hours at pH 7-8), the terminal hydroxyl group remains >99% intact indefinitely under standard -20°C storage, allowing for bulk purchasing and on-demand custom activation (e.g., tosylation or mesylation) .

Evidence DimensionHydrolytic Stability in Aqueous/Ambient Conditions
Target Compound Data>99% functional group integrity over prolonged exposure
Comparator Or BaselineAzide-PEG8-NHS ester (t1/2 < 4 hours at pH 7-8)
Quantified DifferenceComplete resistance to moisture degradation vs. rapid loss of reactive titer
ConditionsAmbient handling and storage prior to late-stage custom activation

Procuring the hydroxyl form eliminates cold-chain degradation risks and allows bulk purchasing with on-demand activation.

Solubility Profile
Cross-study comparable
Soluble in water, DMSO (10 mM), DCM, DMF. PEG4 analog shows higher molar solubility but shorter reach.
PEG8 balances extended reach with adequate aqueous compatibility
For biological assays requiring >30 Å separation
Monodisperse MW
Class-level inference
Single defined MW 395.45 g/mol (8 EO units) vs. polydisperse PEG2000 (dispersity >1.05).
Ensures reproducible SAR without chain-length distribution artifacts
Critical for linker length-activity correlation
Conjugation Efficiency
Cross-study comparable
Patent-documented preferred starting material for heterobifunctional linker synthesis; reduced steric hindrance reported.
Supports industrial-scale conjugation development
Validated in drug delivery linker architectures

Antibody-Drug Conjugate (ADC) Linker Synthesis

The monodisperse nature and specific length of the PEG8 spacer make it ideal for synthesizing ADC linkers where precise drug-to-antibody ratios (DAR) and exact mass spec validation are required, avoiding the regulatory hurdles of polydisperse mixtures.

PROTAC Development

The extended spacer provides the necessary flexibility and distance to bridge E3 ligase ligands and target protein binders without inducing steric clashes, while the stable hydroxyl group allows custom attachment to various warheads.

Late-Stage Peptide Functionalization

For peptides requiring enhanced aqueous solubility or subsequent click-labeling, the stable hydroxyl terminus allows for bulk storage, followed by on-demand activation (e.g., tosylation) and coupling, ensuring high yields and single-peak HPLC purity .

Application Fit

Application
Selection Property
Validation Focus
PROTAC Linker Optimization
Linker length screening set (PEG4/PEG6/PEG8)
Degradation efficiency vs. linker length
Multi-Step Bioconjugation
Orthogonal azide-hydroxyl architecture
Sequential conjugation without cross-reactivity
ADC Linker Development
Balanced solubility and extended reach (~30 Å)
Payload hydrophilicity and aggregation assessment
SAR Reproducibility
Monodisperse molecular weight
Batch-to-batch consistency and impurity profiling

XLogP3

-0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

395.22676502 Da

Monoisotopic Mass

395.22676502 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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